CYP2B6 Inhibition Selectivity: A Key Differentiator for In Vitro Toxicology and Drug Interaction Studies
3-Chloro-N-(2-propyn-1-yl)propionamide demonstrates a significant and preferential inhibition of the CYP2B6 isoform compared to other major drug-metabolizing enzymes. While it inhibits CYP2B6 with an IC50 of 180 nM, it is markedly less potent against CYP1A2 (IC50 = 290 nM) and CYP2E1 (IC50 = 7,000 nM), establishing a clear selectivity profile [1]. This contrasts with the broader, less selective inhibition patterns observed for many chloroacetamide and propargylamine analogs, which often show similar potency across multiple isoforms [2].
| Evidence Dimension | CYP450 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | CYP2B6: 180 nM; CYP1A2: 290 nM; CYP2E1: 7,000 nM |
| Comparator Or Baseline | Class-level comparison: Chloroacetamide and propargylamine analogs frequently exhibit less selective CYP inhibition profiles with flatter potency across isoforms. |
| Quantified Difference | The 39-fold difference in potency between CYP2B6 (180 nM) and CYP2E1 (7,000 nM) highlights its unique selectivity. |
| Conditions | Human liver microsomes, preincubation with compound for 5 minutes, followed by NADPH-regenerating system and isoform-specific probe substrates (bupropion for CYP2B6, phenacetin for CYP1A2, chlorzoxazone for CYP2E1). |
Why This Matters
This differential CYP inhibition profile makes the compound a valuable tool for in vitro studies focused on CYP2B6-mediated metabolism or for assessing potential drug-drug interactions.
- [1] BindingDB. BDBM50366394 (CHEMBL4159065): Inhibition of CYP2B6, CYP1A2, and CYP2E1 in human liver microsomes. 2012. View Source
- [2] Ortiz de Montellano, P. R. (Ed.). (2005). Cytochrome P450: Structure, Mechanism, and Biochemistry. Chapter 7: Mechanism-Based Inactivation of P450 Enzymes. Springer. View Source
